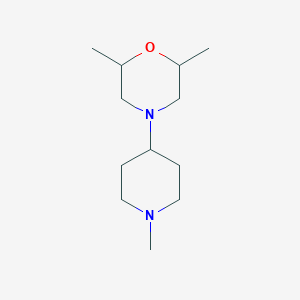
2,6-dimethyl-4-(1-methyl-4-piperidinyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-4-(1-methyl-4-piperidinyl)morpholine, also known as DMMP, is a chemical compound that belongs to the class of morpholine derivatives. It has been widely studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. DMMP has a unique chemical structure that allows it to interact with different biological targets, making it a promising candidate for drug discovery and development.
作用机制
2,6-dimethyl-4-(1-methyl-4-piperidinyl)morpholine exerts its pharmacological effects through a variety of mechanisms, depending on the specific biological target involved. For example, in the dopamine system, this compound acts as a partial agonist at the D2 receptor, which modulates the release of dopamine in the brain. In the mu-opioid system, this compound acts as a full agonist at the mu-opioid receptor, which activates the downstream signaling pathways involved in pain management. In the inflammatory system, this compound inhibits the production of pro-inflammatory cytokines by blocking the activation of the NF-kB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific biological target and dose used. In general, this compound can modulate the activity of various neurotransmitter systems, such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation, reward processing, and pain management. This compound can also inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory disorders.
实验室实验的优点和局限性
2,6-dimethyl-4-(1-methyl-4-piperidinyl)morpholine has several advantages for lab experiments, including its unique chemical structure, its pharmacological profile, and its potential therapeutic applications. This compound can be used as a lead compound for drug discovery and development, as well as a tool for studying the mechanisms of various biological targets. However, this compound also has several limitations, including its potential toxicity and side effects, as well as the difficulty in synthesizing and characterizing the compound.
未来方向
There are several future directions for research on 2,6-dimethyl-4-(1-methyl-4-piperidinyl)morpholine, including the following:
1. Further investigation of the mechanisms of action of this compound on various biological targets, such as receptors, enzymes, and ion channels.
2. Development of new synthetic methods for this compound, which can improve the yield and purity of the compound.
3. Exploration of the potential therapeutic applications of this compound in various fields, such as neuroscience, pharmacology, and medicinal chemistry.
4. Investigation of the potential side effects and toxicity of this compound, as well as the development of safer and more effective analogs.
5. Study of the pharmacokinetics and pharmacodynamics of this compound, which can help optimize the dosing and administration of the compound.
6. Collaboration between researchers from different fields, such as chemistry, biology, and medicine, to better understand the potential of this compound for drug discovery and development.
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields. Its unique chemical structure and pharmacological profile make it a valuable tool for drug discovery and development, as well as a promising candidate for the treatment of various neurological and inflammatory disorders. Further research is needed to fully understand the mechanisms of action and potential side effects of this compound, as well as to explore its full potential for therapeutic applications.
合成方法
2,6-dimethyl-4-(1-methyl-4-piperidinyl)morpholine can be synthesized through a multi-step process involving the reaction of morpholine with 2,6-dimethylbenzaldehyde and 4-piperidinone. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry. The synthesis of this compound can be challenging due to the complex nature of its chemical structure, but recent advancements in synthetic methods have made it more accessible for research purposes.
科学研究应用
2,6-dimethyl-4-(1-methyl-4-piperidinyl)morpholine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitter systems, such as the dopamine and serotonin systems, which are involved in mood regulation and reward processing. This compound has also been studied for its potential anti-addictive effects, as it can reduce drug-seeking behavior in animal models of addiction.
In pharmacology, this compound has been investigated for its potential as a novel analgesic agent, as it can activate the mu-opioid receptor, which is a key target for pain management. This compound has also been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory disorders.
In medicinal chemistry, this compound has been explored for its potential as a lead compound for drug discovery and development. Its unique chemical structure and pharmacological profile make it a promising candidate for the development of new drugs targeting various biological targets, such as receptors, enzymes, and ion channels.
属性
IUPAC Name |
2,6-dimethyl-4-(1-methylpiperidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-10-8-14(9-11(2)15-10)12-4-6-13(3)7-5-12/h10-12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPYSMQZAZRHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(1-pyrrolidinylacetyl)-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5033727.png)
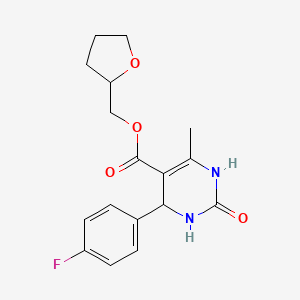
![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5033731.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B5033737.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}butanamide](/img/structure/B5033753.png)
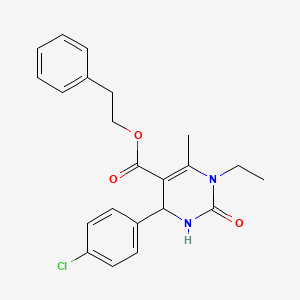
![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5033760.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5033766.png)
![ethyl 7-cyclopropyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5033776.png)
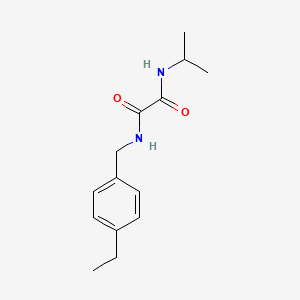
![N,N'-[4-(1,1,2,2-tetrafluoroethoxy)-1,3-phenylene]bis(3-fluorobenzamide)](/img/structure/B5033789.png)
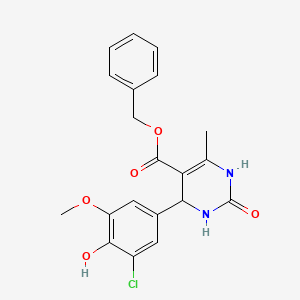
![7-methoxy-2,2,4-trimethyl-1-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5033803.png)

